4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
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Overview
Description
4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H7Cl3FNO2 and a molecular weight of 286.519 g/mol It is characterized by the presence of a fluorine atom, three chlorine atoms, and a hydroxyethyl group attached to a benzamide core
Preparation Methods
The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzamides, amines, and carbonyl compounds.
Scientific Research Applications
4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
4-Fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can be compared with similar compounds such as:
4-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)benzamide: This compound has bromine atoms instead of chlorine, leading to different reactivity and applications.
4-Fluoro-N-(2,2,2-trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide: This derivative has an additional toluidinocarbothioyl group, which may confer unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67833-05-0 |
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Molecular Formula |
C9H7Cl3FNO2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
4-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H7Cl3FNO2/c10-9(11,12)8(16)14-7(15)5-1-3-6(13)4-2-5/h1-4,8,16H,(H,14,15) |
InChI Key |
IBAHVCOZGFTAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)O)F |
Origin of Product |
United States |
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